

A Comprehensive Technical Guide to the Thermochemical Properties of Fumaronitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for **fumaronitrile** (trans-1,2-dicyanoethylene), a key intermediate in various chemical syntheses. The information compiled herein is intended to support research and development activities by providing reliable thermodynamic values and insights into their experimental determination.

Core Thermochemical Data

Fumaronitrile, with the chemical formula C₄H₂N₂, is a brown crystalline solid at room temperature.[1] A summary of its key physical and thermochemical properties is presented below.

Table 1: Physical Properties of Fumaronitrile

Property	Value	Reference
Molecular Weight	78.07 g/mol	[2]
Melting Point	93-97 °C	[2]
Boiling Point	186 °C (at 760 mmHg)	[1][2]
Density	0.9416 g/cm³ (at 111 °C)	[1]
Vapor Pressure	0.19 mmHg (at 25 °C)	[1]



Table 2: Enthalpic and Gibbs Free Energy Data for Fumaronitrile

Parameter	Value (kJ/mol)	Phase/Conditions	Reference
Standard Enthalpy of Formation (ΔfH°)	268.0 ± 2.0	Solid	[3]
Standard Enthalpy of Formation (ΔfH°)	340.0 ± 3.0	Gas	[2]
Standard Enthalpy of Combustion (ΔcH°)	-2128.0 ± 2.0	Solid	[2][3]
Standard Gibbs Free Energy of Formation (ΔfG°)	329.38	Gas	[2]
Enthalpy of Fusion (ΔfusH°)	9.33	[2]	
Enthalpy of Vaporization (ΔvapH°)	45.41	[2]	_
Enthalpy of Sublimation (ΔsubH°)	72.00 ± 0.80	at 263.00 K	[2][4]

The positive standard enthalpy of formation for gaseous **fumaronitrile** ($340.00 \pm 3.00 \text{ kJ/mol}$) indicates that its formation from its constituent elements in their standard states is an endothermic process.[2] Conversely, the large negative standard enthalpy of combustion (-2128.00 \pm 2.00 kJ/mol) signifies that the complete combustion of solid **fumaronitrile** is a highly exothermic reaction, releasing a substantial amount of energy.[2][3]

Table 3: Gas Phase Heat Capacity (Cp,gas) of Fumaronitrile at Various Temperatures



properties.[2]

Temperature (K)	Cp,gas (J/mol·K)	Source
499.24	110.69	Joback Calculated Property
536.80	114.72	Joback Calculated Property
574.36	118.47	Joback Calculated Property
611.91	121.95	Joback Calculated Property
649.47	125.20	Joback Calculated Property
687.03	128.23	Joback Calculated Property
724.59	131.06	Joback Calculated Property
Data sourced from Smolecule, citing Joback's calculated		

The heat capacity of gaseous **fumaronitrile** demonstrates a clear temperature dependence, increasing as the temperature rises.[2] This trend is consistent with the behavior of organic molecules, where higher temperatures lead to the progressive excitation of vibrational modes within the molecule.[2]

Experimental Protocols

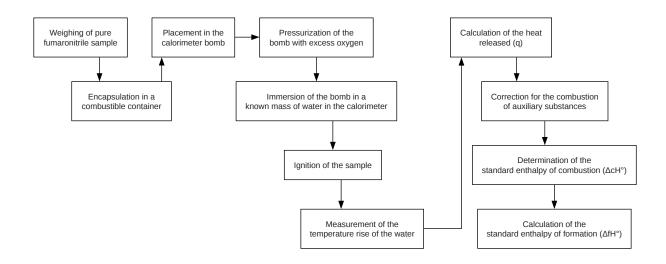
The thermochemical data presented in this guide have been determined through rigorous experimental methodologies. The primary techniques employed are combustion calorimetry for determining enthalpies of formation and combustion, and effusion methods for measuring the enthalpy of sublimation.

Combustion Calorimetry

The standard enthalpy of formation of solid **fumaronitrile** was determined by Boyd, Guha, et al. (1967) using combustion calorimetry (Ccb).[3] This technique is a cornerstone of experimental thermochemistry for organic compounds.

Workflow for Combustion Calorimetry:





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Workflow for determining the enthalpy of combustion.

Detailed Steps:

- A precisely weighed sample of pure fumaronitrile is placed in a crucible, often made of platinum.
- The crucible is placed inside a high-pressure vessel known as a "bomb."
- The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
- The temperature of the water is monitored with a high-precision thermometer.



- · The sample is ignited electrically.
- The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
- The total heat evolved is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.
- Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances used.
- From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Mass-Loss Effusion Method

The enthalpy of sublimation was determined by Boyd, Guha, et al. (1967) using a mass-loss effusion (ME) technique.[4] This method is suitable for determining the vapor pressure of a solid as a function of temperature.

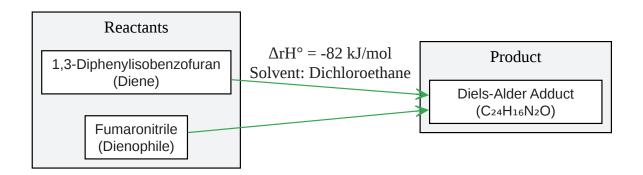
Principles of the Mass-Loss Effusion Method:

- A sample of solid fumaronitrile is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
- The cell is placed in a high-vacuum system.
- The rate at which the sample sublimes and effuses through the orifice is measured by the rate of mass loss of the cell over time.
- The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
- By measuring the vapor pressure at different temperatures, the enthalpy of sublimation
 (ΔsubH°) can be determined from the slope of a plot of ln(P) versus 1/T, according to the
 Clausius-Clapeyron equation.



Reactivity and Applications

Fumaronitrile is a versatile reagent in organic synthesis, notably participating in Diels-Alder reactions. Its electron-withdrawing nitrile groups make it an excellent dienophile.



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Diels-Alder reaction involving **fumaronitrile**.

The reaction between 1,3-diphenylisobenzofuran and **fumaronitrile** is an example of a $[4\pi + 2\pi]$ cycloaddition, yielding a single adduct. [4] The enthalpy of this reaction in dichloroethane has been reported as -82 kJ/mol, indicating an exothermic process. [4]

Beyond its role in cycloaddition reactions, **fumaronitrile** serves as a valuable intermediate in the synthesis of pharmaceuticals and other industrial chemicals.[5] It is also utilized as a monomer in polymer synthesis, where the nitrile groups can impart desirable properties such as flame retardancy.[5][6]

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